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molecular formula C12H13BrO4 B8345916 5-(Benzyloxy)-2-bromo-5-oxopentanoic acid

5-(Benzyloxy)-2-bromo-5-oxopentanoic acid

Cat. No. B8345916
M. Wt: 301.13 g/mol
InChI Key: IHFVLLMHOWMWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193347B2

Procedure details

2-Amino-5-(benzyloxy)-5-oxopentanoic acid, 20.00 g (0.084 mole), and potassium bromide, 34.1 g (0.29 mole), were dissolved in 80 mL of ˜6N aqueous HBr, previously chilled to 0° C. A stream of nitrogen was bubbled through the solution and the mixture was chilled to −10° C. by means of a cold bath. Sodium nitrite, 6.98 g (0.10 mole) was added in portions over 30 min with stirring, while maintaining the temperature of the reaction from −13° C. to −10° C. After 6 hours stirring at −10° C., the mixture was extracted with ethyl ether, 4×100 mL and the resulting solution dried with magnesium sulfate. The mixture was filtered to remove the drying agent and evaporated to give an orange oil. The oil was purified by flash chromatography, chloroform-hexanes to give a clear and colorless oil. The yield was 11.5 g, i.e., 45%, based on starting 2-amino-{[(benzyl-oxy)-5-oxopentanoic acid. NMR is consistent with structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
(benzyl-oxy)-5-oxopentanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[CH:2]([CH2:6][CH2:7][C:8]([O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:9])[C:3]([OH:5])=[O:4].[Br-:18].[K+].C(OC(CCC=O)C(O)=O)C1C=CC=CC=1>Br>[CH2:11]([O:10][C:8](=[O:9])[CH2:7][CH2:6][CH:2]([Br:18])[C:3]([OH:5])=[O:4])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)O)CCC(=O)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
Br
Step Two
Name
(benzyl-oxy)-5-oxopentanoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C(=O)O)CCC=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A stream of nitrogen was bubbled through the solution
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was chilled to −10° C. by means of a cold bath
ADDITION
Type
ADDITION
Details
Sodium nitrite, 6.98 g (0.10 mole) was added in portions over 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction from −13° C. to −10° C
STIRRING
Type
STIRRING
Details
After 6 hours stirring at −10° C.
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl ether, 4×100 mL
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resulting solution dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the drying agent
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an orange oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by flash chromatography, chloroform-hexanes
CUSTOM
Type
CUSTOM
Details
to give a clear and colorless oil

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC(CCC(C(=O)O)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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